4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

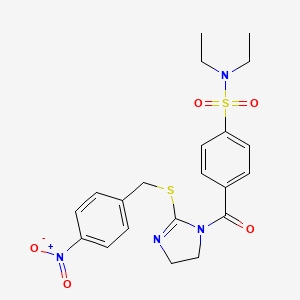

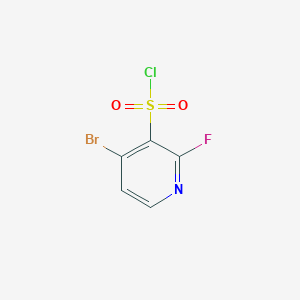

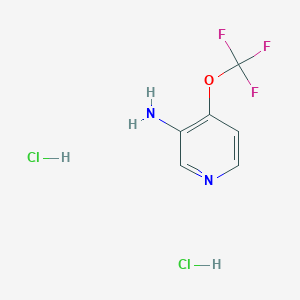

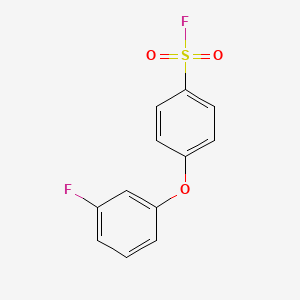

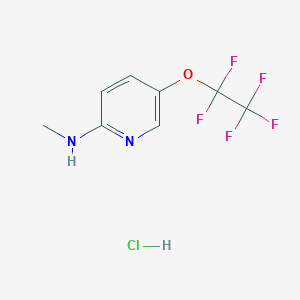

“4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 . It is used in various applications, including as a chemical intermediate.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride”, is a topic of active research . The synthesis process often involves the use of various chemical intermediates and reaction conditions .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” consists of a pyridine ring with a trifluoromethoxy group and an amine group attached . The presence of these functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” are complex and can vary depending on the specific conditions and reactants used . The compound’s unique structure allows it to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” are influenced by its molecular structure . The compound’s molecular weight is 251.03, and it has a complex structure that includes a pyridine ring, a trifluoromethoxy group, and an amine group .Scientific Research Applications

Chemical Synthesis and Structural Analysis

The scientific exploration of 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride extends into the synthesis of complex compounds and the study of their structural, photoluminescent, and magnetic properties. For instance, the interaction between redox-active ligands and rare earth complexes has been examined, revealing insights into their crystal structure and potential applications in materials science (Pointillart et al., 2009). Additionally, the synthesis of (trifluoromethoxy)pyridines has been optimized, providing new and important building blocks for research oriented towards life sciences. This has been complemented by X-ray crystallographic studies, offering a deeper understanding of their lowest-energy conformations through quantum chemistry studies (Manteau et al., 2010).

Catalysis and Reaction Mechanisms

The compound's relevance is also evident in catalysis, where it facilitates novel reactions. For example, group 3 metal triamido complexes have been utilized as catalysts for the aminomethylation reaction of ortho-pyridyl C-H bonds, demonstrating the compound's utility in synthesizing aminomethylated products (Nagae et al., 2015). Such reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science.

Electrochemical and Optical Properties

Investigations into the electrochemical and optical properties of coordination frameworks incorporating pyridine derivatives underscore the compound's versatility. A notable study integrated a novel redox-active ligand into a copper(II) coordination framework, revealing its potential for chemical oxidation and multifunctional framework development (Hua et al., 2013). This research highlights the compound's applicability in creating materials with unique redox properties, essential for advancing electronics and sensor technologies.

Synthetic Methodologies and Chemical Intermediates

Furthermore, the compound plays a critical role in synthetic chemistry, acting as a key intermediate in creating high-efficiency herbicides and facilitating diverse synthetic pathways. Its utility in constructing complex molecules, such as those required for agricultural applications, is demonstrated through optimized reaction conditions and high yield processes (Zuo Hang-dong, 2010). This underscores the compound's importance in synthesizing chemical entities with practical applications in various industries.

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-3-(trifluoromethyl)pyridine”, lists several hazard statements, including acute toxicity, eye irritation, skin irritation, and skin sensitization . It’s important to handle “4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” with care and follow all safety precautions .

properties

IUPAC Name |

4-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-1-2-11-3-4(5)10;;/h1-3H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXUEWUWCADRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)